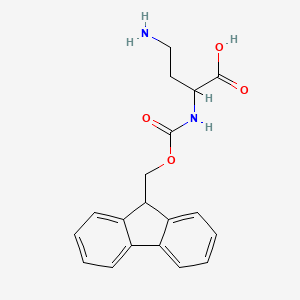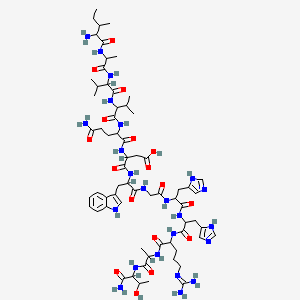![molecular formula C20H28O2 B13384769 17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13384769.png)
17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methandrostenolone, also known as Dianabol, is an anabolic steroid that has been widely used in the fields of bodybuilding and sports for its muscle-building properties. Developed in the 1950s by Dr. John Bosley Ziegler and the CIBA pharmaceutical company, Methandrostenolone was initially intended to address medical conditions related to muscle wasting and bone density deficiencies . its potent anabolic properties quickly attracted attention beyond medical circles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methandrostenolone is synthesized from testosterone through a series of chemical reactions. The process typically involves the methylation of the 17-alpha position of the testosterone molecule, which enhances its oral bioavailability. The key steps in the synthesis include:
Oxidation: The starting material, testosterone, undergoes oxidation to form an intermediate compound.
Methylation: The intermediate is then methylated at the 17-alpha position.
Reduction: The final step involves the reduction of the intermediate to form Methandrostenolone.
Industrial Production Methods
Industrial production of Methandrostenolone follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Methandrostenolone undergoes several types of chemical reactions, including:
Oxidation: Methandrostenolone can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Methandrostenolone into other anabolic steroids.
Substitution: Substitution reactions can modify the functional groups attached to the steroid nucleus.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Methanol, ethanol, acetone
Major Products Formed
The major products formed from these reactions include various hydroxylated and methylated derivatives of Methandrostenolone .
Applications De Recherche Scientifique
Methandrostenolone has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in the development of new anabolic steroids.
Biology: Studied for its effects on muscle growth and protein synthesis.
Medicine: Initially used to treat muscle wasting and bone density deficiencies.
Industry: Utilized in the formulation of performance-enhancing supplements.
Mécanisme D'action
Methandrostenolone exerts its effects by binding to androgen receptors in various tissues, including skeletal muscles. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also has moderate estrogenic effects, contributing to fluid retention and muscle fullness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxymetholone (Anadrol): Another potent anabolic steroid used for muscle growth.
Nandrolone (Deca Durabolin): Known for its ability to promote muscle mass and strength.
Stanozolol (Winstrol): Used for cutting cycles to enhance muscle definition .
Uniqueness
Methandrostenolone is unique due to its strong anabolic effects combined with moderate androgenic and estrogenic properties. This makes it highly effective for bulking cycles, providing significant muscle gains and strength improvements .
Propriétés
IUPAC Name |
17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALNWXLMVGSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859089 |
Source


|
| Record name | 17-Hydroxy-17-methylandrosta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)
![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)


![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)
![Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate](/img/structure/B13384723.png)



![4-(2,6-Diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B13384751.png)

![Methyl (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-piperidyl]propanoate](/img/structure/B13384771.png)

